N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted at the 3-position with a 4-methoxybenzyl group and a 4-oxo moiety. The acetamide side chain is linked to a 5-fluoro-2-methylphenyl group, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) properties.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-17-7-10-19(28)13-22(17)30-24(33)15-32-23-6-4-3-5-21(23)25-26(32)27(34)31(16-29-25)14-18-8-11-20(35-2)12-9-18/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFEGVYZZKMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A 5-fluoro-2-methylphenyl moiety
- A pyrimido[5,4-b]indole core
- An acetamide functional group
This structural diversity suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance, in a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound demonstrated an inhibitory concentration (IC50) of approximately 0.3 µM and 1.2 µM, respectively, indicating potent anti-proliferative effects .
The mechanism by which this compound exerts its effects involves:
- Inhibition of MEK1/2 kinases : This inhibition leads to reduced phosphorylation of ERK1/2 and downstream signaling pathways associated with cell survival and proliferation.
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in sensitive cancer cell lines, contributing to its anticancer efficacy .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics. Its bioavailability appears to be high, with effective plasma concentrations achieved at low doses. For example, in xenograft models, doses as low as 10 mg/kg were effective in inhibiting tumor growth .
Study on Acute Leukemia
In a controlled study examining the effects of this compound on acute leukemia models:
- Objective : To evaluate the compound's efficacy against acute biphenotypic leukemia.
- Results : The compound significantly reduced tumor size and improved survival rates in treated mice compared to controls.
In Vivo Efficacy
Another study assessed the in vivo efficacy of the compound using a xenograft model derived from BRAF mutant melanoma cells:
- Findings : The treatment resulted in a dose-dependent reduction in tumor volume, with significant inhibition observed at doses starting from 10 mg/kg administered orally.
Comparative Biological Activity Table
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MV4-11, MOLM13 | 0.3 - 1.2 | MEK1/2 inhibition |
| AZD6244 | BRAF mutant melanoma | 14 - 50 | MEK1/2 inhibition |
Comparison with Similar Compounds
Core Pyrimido[5,4-b]indole Modifications
The pyrimido[5,4-b]indole scaffold is a common feature among analogs, but substitutions at the 3-position significantly alter physicochemical and biological properties:
Impact : The 4-methoxybenzyl group in the target compound may improve solubility compared to plain benzyl () while maintaining moderate lipophilicity for membrane permeability.
Acetamide Side Chain Variations
The acetamide moiety’s aryl group influences target selectivity and pharmacokinetics:
Impact : The 5-fluoro-2-methylphenyl group in the target compound likely optimizes binding interactions in hydrophobic pockets, as seen in similar TLR4 ligands ().
Data Tables
Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
